molecular formula C11H9F3O3 B1435152 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 1214790-33-6

3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B1435152
CAS No.: 1214790-33-6
M. Wt: 246.18 g/mol
InChI Key: GWCJMKSOPUUFDP-HWKANZROSA-N
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Description

3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H9F3O3 It is a derivative of cinnamic acid, characterized by the presence of a methoxy group and a trifluoromethyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-4-(trifluoromethyl)benzaldehyde.

    Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The product is then purified through recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Knoevenagel condensation under controlled temperature and pressure conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.

    Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields saturated derivatives of the original compound.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways: It may inhibit the activity of certain enzymes, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound, lacking the methoxy and trifluoromethyl groups.

    4-Methoxycinnamic Acid: Similar structure but without the trifluoromethyl group.

    4-(Trifluoromethyl)cinnamic Acid: Similar structure but without the methoxy group.

Uniqueness

3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

(E)-3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-9-6-8(11(12,13)14)4-2-7(9)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCJMKSOPUUFDP-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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